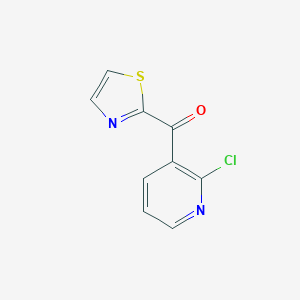

2-Chloro-3-(2-thiazolylcarbonyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-chloropyridin-3-yl)-(1,3-thiazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2OS/c10-8-6(2-1-3-11-8)7(13)9-12-4-5-14-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQGOPOUPHASIJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50632557 | |

| Record name | (2-Chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191220-43-6 | |

| Record name | (2-Chloropyridin-3-yl)(1,3-thiazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50632557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance Within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements, form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. Within this broad class, pyridine (B92270) and thiazole (B1198619) rings are among the most extensively studied and utilized scaffolds. researchgate.netnih.gov

The pyridine ring , a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural unit in numerous biologically active molecules, including natural products like vitamins (niacin and pyridoxine) and alkaloids. nih.gov Its ability to form hydrogen bonds, act as a weak base, and undergo various chemical transformations makes it a privileged scaffold in drug design. researchgate.netnih.gov The presence of the nitrogen atom influences the electronic distribution of the ring, affecting its reactivity and interaction with biological targets. nih.gov

The thiazole ring , a five-membered aromatic ring containing both a sulfur and a nitrogen atom, is another cornerstone of medicinal chemistry. nih.gov This moiety is found in a range of approved drugs and biologically active agents, valued for its metabolic stability and its capacity to engage in diverse non-covalent interactions. The thiazole nucleus is a key component in compounds with antimicrobial, antitumor, and anti-inflammatory properties. nih.govmdpi.com

The fusion of these two powerful heterocyclic systems in 2-Chloro-3-(2-thiazolylcarbonyl)pyridine creates a hybrid molecule that leverages the chemical and biological attributes of both components. The specific arrangement of the pyridine, thiazole, and carbonyl groups results in a unique electronic and steric profile, making it a compelling subject for synthetic and medicinal chemistry research.

Strategic Importance As a Molecular Framework

2-Chloro-3-(2-thiazolylcarbonyl)pyridine is not merely a static molecule but a highly strategic and versatile molecular framework. Its importance lies in its potential as a building block, or synthon, for the creation of more complex molecules and chemical libraries.

The key to its strategic value is the 2-chloro substituent on the pyridine (B92270) ring. The chlorine atom is a good leaving group, making the C2 position of the pyridine ring susceptible to nucleophilic aromatic substitution reactions. This allows chemists to readily introduce a wide variety of functional groups and molecular fragments at this position, enabling the systematic modification of the molecule's structure. This approach is fundamental to structure-activity relationship (SAR) studies in drug discovery, where researchers fine-tune a molecule's properties to enhance its efficacy and selectivity.

Furthermore, the carbonyl linker provides another point for chemical elaboration, although it is generally less reactive than the chloro-substituent for substitution. This entire structure serves as a prefabricated core, offering a reliable and efficient starting point for synthesizing novel compounds with potentially valuable biological activities. Analogous structures, such as 2-chloroquinoline-3-carbaldehydes, have been extensively used as versatile precursors for generating diverse fused and binary heterocyclic systems. nih.govresearchgate.net

| Heterocycle | Key Structural Features | Common Roles in Medicinal Chemistry |

|---|---|---|

| Pyridine | Six-membered aromatic ring with one nitrogen atom. | Core of many FDA-approved drugs, hydrogen bond acceptor, weakly basic. researchgate.netnih.gov |

| Thiazole (B1198619) | Five-membered aromatic ring with sulfur and nitrogen. | Component of anticancer, antimicrobial, and anti-inflammatory agents; metabolically stable. nih.govmdpi.com |

Current Research Landscape and Gaps Pertaining to the Compound

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of this compound identifies the carbon-carbon bond between the carbonyl group and the thiazole ring as a primary disconnection point. This leads to two key synthons: a 2-chloropyridine-3-carbonyl cation equivalent and a 2-thiazolyl anion equivalent.

A further disconnection of the acyl chloride functionality on the pyridine synthon leads back to 2-chloronicotinic acid. The pyridine ring itself can be retrosynthetically derived from acyclic precursors through various cyclization strategies. Similarly, the thiazole synthon can be disconnected to simpler, readily available starting materials based on established thiazole syntheses. This analysis suggests that the final bond formation to construct the target molecule will likely involve the acylation of a suitable thiazole derivative.

Classical Synthetic Routes

Classical approaches to the synthesis of this compound rely on the stepwise construction of the heterocyclic rings and the subsequent introduction and coupling of the required functional groups.

Pyridine Ring Formation Strategies

The formation of the 2-chloropyridine (B119429) moiety can be achieved through several established methods. One common approach involves the synthesis of a substituted pyridine ring followed by chlorination. For instance, nicotinic acid derivatives can be synthesized and subsequently chlorinated. Alternatively, pyridine-N-oxides can be utilized to facilitate the introduction of a chlorine atom at the 2-position. The Hantzsch pyridine synthesis, a condensation reaction of a β-ketoester with an aldehyde and ammonia, provides a versatile method for constructing the pyridine ring, which can then be further functionalized. Another relevant method is the Kröhnke pyridine synthesis, which involves the reaction of α-pyridinium methyl ketone salts with α,β-unsaturated carbonyl compounds.

Thiazole Ring Construction Approaches

The thiazole ring is commonly synthesized via the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide. For the synthesis of a 2-unsubstituted thiazole, thioformamide would be the required reagent. This approach offers a straightforward route to the core thiazole structure, which can then be functionalized for coupling with the pyridine component.

Introduction of the Carbonyl and Chloro Groups

The introduction of the chloro and carbonyl functionalities onto the pyridine ring is a critical step. 2-Chloronicotinic acid serves as a valuable precursor. This can be converted to the more reactive 2-chloronicotinoyl chloride, a key intermediate for the final coupling step. The synthesis of 2-chloronicotinoyl chloride can be achieved by treating 2-chloronicotinic acid with a chlorinating agent such as thionyl chloride. Alternative methods for the synthesis of 2-chloronicotinoyl chloride from 2-chloro-3-(trichloromethyl)pyridine have also been reported, offering a pathway that avoids the use of harsh chlorinating agents derpharmachemica.com.

The final classical step in the synthesis would be the Friedel-Crafts-type acylation of thiazole with 2-chloronicotinoyl chloride. However, due to the potential for side reactions and the sometimes harsh conditions required, this method may be less favorable than modern catalytic approaches. A more controlled approach involves the reaction of 2-chloronicotinoyl chloride with an organometallic derivative of thiazole, such as 2-lithiothiazole or a thiazole Grignard reagent.

Modern and Green Chemistry Approaches to Synthesis

Modern synthetic methods offer more efficient and environmentally benign alternatives to classical routes, often employing catalytic systems to achieve high yields and selectivity under milder conditions.

Catalytic Synthesis Protocols

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of the key C-C bond in this compound. These methods typically involve the reaction of an organometallic thiazole reagent with the 2-chloronicotinoyl chloride intermediate.

Stille Coupling: This reaction would involve the coupling of 2-chloronicotinoyl chloride with an organotin reagent such as 2-(tributylstannyl)thiazole in the presence of a palladium catalyst organic-chemistry.orgwikipedia.org. The Stille reaction is known for its tolerance of a wide range of functional groups.

Suzuki Coupling: The Suzuki coupling offers a more environmentally friendly alternative to the Stille reaction due to the lower toxicity of boron compounds nih.gov. This approach would involve the reaction of 2-chloronicotinoyl chloride with thiazole-2-boronic acid or a corresponding boronic ester, catalyzed by a palladium complex youtube.comnih.gov.

Negishi Coupling: In a Negishi coupling, an organozinc reagent, such as 2-thiazolylzinc chloride, would be coupled with 2-chloronicotinoyl chloride using a palladium or nickel catalyst nih.gov. Organozinc reagents are often highly reactive and can provide good yields.

These catalytic methods generally proceed under mild reaction conditions and with high functional group tolerance, making them highly suitable for the synthesis of complex molecules like this compound. The choice of a specific catalytic system would depend on factors such as substrate availability, desired yield, and scalability of the reaction.

Flow Chemistry Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of heterocyclic compounds, including improved safety, better heat and mass transfer, and the potential for automation and scalability. chim.itspringerprofessional.de While a specific flow synthesis for this compound has not been detailed in the literature, a plausible multi-step flow process can be conceptualized based on established transformations of pyridine and thiazole derivatives. chim.ituc.pt

A proposed flow synthesis could involve the initial preparation of 2-chloronicotinoyl chloride from 2-chloro-3-(trichloromethyl)pyridine. This precursor can be synthesized in a heated flow reactor with a suitable catalyst. google.com The subsequent key step, a Friedel-Crafts-type acylation of thiazole with the generated 2-chloronicotinoyl chloride, can also be adapted to a continuous flow setup.

The use of a packed-bed reactor containing a solid acid catalyst could facilitate the acylation reaction, minimizing the need for corrosive and difficult-to-remove Lewis acids typically used in batch syntheses. The precise control over reaction parameters such as temperature, pressure, and residence time in a microreactor setup allows for optimization of the reaction to maximize yield and minimize byproduct formation. chim.it

Table 1: Hypothetical Parameters for a Flow Synthesis of this compound

| Parameter | Step 1: Acid Chloride Formation | Step 2: Acylation |

| Reactants | 2-chloro-3-(trichloromethyl)pyridine, Carboxylic Acid | 2-chloronicotinoyl chloride, Thiazole |

| Catalyst | FeCl₃ (immobilized) | Zeolite H-BEA |

| Solvent | Toluene | Dichloromethane |

| Temperature | 100-120 °C | 60-80 °C |

| Residence Time | 10-20 minutes | 5-15 minutes |

| Pressure | 5-10 bar | 5-10 bar |

| Yield (Hypothetical) | >95% | 70-85% |

This table is interactive. You can sort and filter the data.

Sustainable Reagent and Solvent Selection

The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to reduce environmental impact. ijarsct.co.inresearchgate.netnih.gov The selection of sustainable reagents and solvents is a cornerstone of this approach.

For the synthesis of this compound, several green alternatives to traditional reagents and solvents can be considered. In the formation of the acid chloride, the use of thionyl chloride or oxalyl chloride, which produce toxic gaseous byproducts, could potentially be replaced with less hazardous reagents under specific catalytic conditions. google.com

Table 2: Comparison of Traditional and Sustainable Solvents for Heterocyclic Synthesis

| Solvent | Boiling Point (°C) | Environmental/Safety Concerns | Green Alternative | Boiling Point (°C) |

| Dichloromethane | 39.6 | Carcinogen, environmental pollutant | 2-Methyltetrahydrofuran | 80 |

| Chloroform | 61.2 | Carcinogen, hepatotoxic | Cyclopentyl methyl ether | 106 |

| Toluene | 110.6 | Toxic, flammable | p-Cymene | 177 |

This table is interactive. You can sort and filter the data.

The use of biocatalysis, employing enzymes to carry out specific chemical transformations, represents a frontier in sustainable synthesis. While not yet documented for this specific molecule, enzymatic approaches could potentially be developed for steps such as selective chlorination or acylation, operating under mild, aqueous conditions. ijarsct.co.in

Chemo-, Regio-, and Stereoselectivity in Synthesis

Achieving high levels of selectivity is a critical challenge in the synthesis of substituted heterocyclic compounds. For the preparation of this compound, the key bond-forming step, the acylation of thiazole with a 2-chloronicotinoyl derivative, presents a significant regioselectivity challenge.

Thiazole has three potential sites for electrophilic substitution (C2, C4, and C5). The inherent electronic properties of the thiazole ring favor substitution at the C5 position. chemrxiv.org However, the regioselectivity can be influenced by the reaction conditions and the nature of the electrophile and any catalyst used. researchgate.net

To achieve the desired 2-substitution on the thiazole ring, direct acylation might be problematic due to the preferred C5 reactivity. A more controlled approach would involve the use of a pre-functionalized thiazole derivative. For instance, the reaction of 2-chloronicotinoyl chloride with 2-lithiothiazole or a 2-thiazole Grignard reagent would ensure the correct regiochemistry.

Table 3: Regioselectivity of Electrophilic Substitution on Thiazole

| Position | Relative Reactivity | Factors Favoring Substitution |

| C2 | Moderate | Can be activated by N-oxidation |

| C4 | Low | Generally disfavored |

| C5 | High | Electron-rich position |

This table is interactive. You can sort and filter the data.

In the context of the Hantzsch thiazole synthesis, a classical method for preparing thiazole rings, the choice of reactants and reaction conditions can influence the regiochemical outcome, particularly when using unsymmetrical thioureas. rsc.org While not directly applicable to the final acylation step, understanding these principles is crucial when considering alternative synthetic strategies that involve constructing the thiazole ring with the carbonyl group already in place.

Stereoselectivity is not a factor in the synthesis of the final product as it is an achiral molecule. However, chemo-, and regioselectivity remain paramount for an efficient and high-yielding synthesis.

Reactions Involving the Chloro Group

The chlorine atom at the 2-position of the pyridine ring is a key functional group, susceptible to displacement and modification through several important classes of reactions. Its reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen and the adjacent carbonyl substituent.

The pyridine ring, particularly when substituted with a halogen at the 2- or 4-position, is susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org This reactivity stems from the ability of the electronegative ring nitrogen to stabilize the negatively charged intermediate, often called a Meisenheimer complex, that forms during the reaction. nih.govresearchgate.net The attack of a nucleophile on the carbon bearing the chlorine atom disrupts the aromaticity of the ring, forming a tetrahedral intermediate. asianpubs.org The negative charge in this intermediate is delocalized, with a significant resonance contributor placing the charge on the nitrogen atom, which provides substantial stabilization. wikipedia.orgnih.gov

The presence of the electron-withdrawing 2-thiazolylcarbonyl group at the 3-position further activates the chloro group toward nucleophilic attack by increasing the electrophilicity of the C-2 carbon. The reaction mechanism is a two-step addition-elimination process: the nucleophile first adds to the ring, and subsequently, the chloride ion is eliminated, restoring the aromaticity of the pyridine ring. asianpubs.org A wide range of nucleophiles can be employed in this reaction, leading to a diverse array of substituted pyridine derivatives.

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile (Nu-) | Reagent Example | Product Type |

|---|---|---|

| Amine | R-NH2 (e.g., Piperidine) | 2-Amino-3-(2-thiazolylcarbonyl)pyridine |

| Alkoxide | RO- (e.g., Sodium methoxide) | 2-Alkoxy-3-(2-thiazolylcarbonyl)pyridine |

| Thiolate | RS- (e.g., Sodium thiophenoxide) | 2-Thioether-3-(2-thiazolylcarbonyl)pyridine |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and 2-chloropyridines are common substrates for these transformations. abertay.ac.uk

The Suzuki-Miyaura coupling involves the reaction of the chloro-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. abertay.ac.uk While highly effective, couplings involving 2-pyridyl substrates can be challenging due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst, inhibiting its activity. chem-station.com Furthermore, 2-pyridyl boronic acids are known for their instability and tendency to undergo protodeboronation. chem-station.com Careful selection of ligands, such as bulky, electron-rich phosphines, and reaction conditions is crucial for achieving high yields. chem-station.comwikipedia.org

The Sonogashira coupling enables the formation of a C(sp2)-C(sp) bond by reacting the 2-chloropyridine with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine.

The Heck coupling reaction involves the palladium-catalyzed reaction of the aryl halide with an alkene to form a substituted alkene. This reaction provides a direct method for the vinylation of the pyridine ring at the 2-position.

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)2 or R-B(OR')2 | Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., Na2CO3) | C-C (sp2-sp2) |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et3N) | C-C (sp2-sp) |

Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, is a fundamental transformation in organic synthesis. organic-chemistry.org For this compound, this process would yield 3-(2-thiazolylcarbonyl)pyridine. This can be achieved through various methods.

Catalytic hydrogenation is a common method, typically employing a transition metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO2) with hydrogen gas. researchgate.netnih.gov These reactions often proceed under neutral conditions. nih.gov The choice of solvent and pressure can influence the reaction's efficiency and selectivity. researchgate.netasianpubs.org Other methods include the use of metal hydrides, such as sodium borohydride (B1222165) in the presence of a palladium catalyst, or nickel-on-charcoal with a hydrogen donor like Me2NH·BH3. nih.gov Radical-based dehalogenations using reagents like tributyltin hydride or photoredox catalysis offer alternative, tin-free approaches. chem-station.comnih.gov

Table 3: Selected Methods for Reductive Dehalogenation

| Reagent/System | Conditions | Mechanistic Pathway |

|---|---|---|

| H2, Pd/C | Hydrogen gas, catalyst in a solvent (e.g., EtOH) | Catalytic Hydrogenolysis |

| H2, PtO2 | Hydrogen gas, catalyst in acidic solvent (e.g., Acetic Acid) | Catalytic Hydrogenolysis asianpubs.org |

| NaBH4, PdCl2(dppf) | Hydride source with Pd catalyst in THF | Hydride transfer/Catalysis nih.gov |

| Ni/C, Me2NH·BH3 | Nickel catalyst, borane (B79455) complex in acetonitrile | Catalytic Reduction nih.gov |

Reactions of the Carbonyl Moiety

The carbonyl group in this compound is a classic electrophilic center. The carbon-oxygen double bond is polarized, with the carbon atom bearing a partial positive charge, making it a target for nucleophiles.

Nucleophilic addition is the most fundamental reaction of the carbonyl group. libretexts.org A wide variety of nucleophiles can attack the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral alkoxide intermediate. chadsprep.com Subsequent protonation of this intermediate yields an alcohol. organicchemistrytutor.comlumenlearning.com

Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium compounds (R-Li), are potent carbon nucleophiles that add to the carbonyl group to form tertiary alcohols after an aqueous workup. organicchemistrytutor.com Similarly, hydride reagents serve as a source of nucleophilic hydride (H-), leading to reduction of the ketone, which is discussed in the next section. chadsprep.com Other nucleophiles, such as cyanide ion (from HCN or NaCN), can also add to form cyanohydrins. The geometry of the carbonyl carbon changes from trigonal planar (sp2) to tetrahedral (sp3) during the addition. libretexts.org

Table 4: Examples of Nucleophilic Addition to the Carbonyl Group

| Nucleophile | Reagent Example | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Hydride | NaBH4 / LiAlH4 | Alkoxide | Secondary Alcohol |

| Alkyl/Aryl | R-MgBr (Grignard) | Magnesium Alkoxide | Tertiary Alcohol |

| Alkyl/Aryl | R-Li (Organolithium) | Lithium Alkoxide | Tertiary Alcohol |

| Acetylide | RC≡C-Na+ | Alkoxide | Propargyl Alcohol |

Reduction: The carbonyl group of this compound is readily reduced to a secondary alcohol, (2-chloropyridin-3-yl)(thiazol-2-yl)methanol. This is a specific example of the nucleophilic addition of a hydride. Common laboratory reagents for this transformation include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). chem-station.comchadsprep.com NaBH4 is a milder reducing agent, typically used in alcoholic solvents like methanol (B129727) or ethanol. organicchemistrytutor.comlumenlearning.com LiAlH4 is a much stronger reducing agent and must be used in aprotic ethereal solvents like THF or diethyl ether, followed by a separate aqueous workup step. chadsprep.comlumenlearning.com The choice of reagent can be important if other reducible functional groups are present in a more complex molecule.

Oxidation: The ketone functional group is already in a relatively high oxidation state. Further oxidation is not a common reaction and would typically require harsh conditions that would likely degrade other parts of the molecule. Reactions like the Baeyer-Villiger oxidation, which converts ketones to esters, are possible in principle but would depend on the specific substrate and reagents used.

Table 5: Common Reagents for Carbonyl Reduction

| Reagent | Formula | Typical Solvent | Reactivity/Notes |

|---|---|---|---|

| Sodium Borohydride | NaBH4 | Methanol, Ethanol | Mild; reduces aldehydes and ketones. organicchemistrytutor.com |

| Lithium Aluminum Hydride | LiAlH4 | THF, Diethyl Ether | Strong; reduces ketones, esters, carboxylic acids. Reacts violently with protic solvents. chadsprep.comlumenlearning.com |

Condensation Reactions

The carbonyl group in this compound serves as a key reactive site for condensation reactions. Situated between two electron-withdrawing heterocyclic rings, the carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack. This enhanced reactivity allows for condensation with a variety of nucleophiles, typically under mild conditions.

Research on analogous heterocyclic ketones demonstrates that reactions with primary amines and their derivatives proceed readily to form corresponding imines (Schiff bases), oximes, and hydrazones. For instance, the reaction with hydroxylamine (B1172632) would yield the corresponding oxime, while condensation with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine) would produce the respective hydrazone or phenylhydrazone. These reactions are typically catalyzed by acid and involve the initial nucleophilic addition to the carbonyl carbon, followed by dehydration to form the C=N double bond.

While specific studies on this compound are not prevalent, the principles of condensation reactions are well-established. The general mechanism involves the protonation of the carbonyl oxygen, which further increases the electrophilicity of the carbonyl carbon, facilitating the attack by the nucleophile. The resulting tetrahedral intermediate then eliminates a molecule of water to yield the final condensation product. Such reactions are fundamental in the synthesis of more complex derivatives for various applications.

Reactivity of the Pyridine Nitrogen

The nitrogen atom of the pyridine ring retains a lone pair of electrons in an sp² hybrid orbital, which is available for bonding with electrophiles and protons. However, its reactivity is significantly modulated by the substituents on the ring.

The pyridine nitrogen is basic, but its basicity is substantially reduced in this compound due to the strong electron-withdrawing effects of the substituents. The chlorine atom at the C2 position and the 2-thiazolylcarbonyl group at the C3 position both exert powerful negative inductive (-I) effects, decreasing the electron density on the nitrogen atom. scribd.com This makes the lone pair less available for protonation.

The basicity of a substituted pyridine is often quantified by the pKa of its conjugate acid (the pyridinium (B92312) ion). For pyridine itself, the pKa is approximately 5.2. scribd.com The introduction of a chlorine atom at the 2-position, as in 2-chloropyridine, drastically reduces the basicity, with a reported pKa of 0.49. wikipedia.org The addition of the strongly deactivating 3-(2-thiazolylcarbonyl) group is expected to lower the pKa even further, rendering this compound a very weak base. This low basicity is a critical factor in its chemical behavior, influencing its solubility in acidic media and its efficacy as a nucleophile or catalyst in chemical reactions.

Table 1: Comparison of pKa Values for Pyridine and Selected Derivatives

| Compound | pKa of Conjugate Acid | Reference(s) |

| Pyridine | 5.23 | researchgate.net |

| 4-Methylpyridine | 6.0 | scribd.com |

| 2-Chloropyridine | 0.49 | wikipedia.org |

| 2-Nitropyridine | -2.5 (estimated) | irb.hr |

| 2-Chloro-3-nitropyridine | Not Available | |

| This compound | < 0.49 (expected) |

Despite its reduced nucleophilicity, the pyridine nitrogen can undergo reactions with strong electrophiles, such as alkylating and oxidizing agents.

N-Alkylation: The reaction of the pyridine nitrogen with an alkyl halide, known as the Menshutkin reaction, results in the formation of a quaternary N-alkylpyridinium salt. Given the electron-deficient nature of the pyridine ring in the target molecule, this reaction would likely require a reactive alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide) and potentially elevated temperatures to proceed at a reasonable rate. The product would be an N-alkyl-2-chloro-3-(2-thiazolylcarbonyl)pyridinium salt.

N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide is a common transformation that alters the electronic properties and reactivity of the pyridine ring. For electron-deficient pyridines, this oxidation requires potent oxidizing agents. While simple peracids like m-chloroperoxybenzoic acid (m-CPBA) may be effective, harsher conditions or more reactive systems, such as hydrogen peroxide in acetic acid, or a combination of trifluoroacetic anhydride (B1165640) and a hydrogen peroxide-urea complex, are often necessary to achieve high conversion. researchgate.net The oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide is a well-documented process. wikipedia.orgguidechem.com The resulting N-oxide of the title compound would feature an oxygen atom coordinated to the nitrogen, which significantly modifies the reactivity of the pyridine ring, particularly towards electrophilic and nucleophilic substitution.

Reactivity of the Thiazole Ring System

The thiazole ring is an aromatic heterocycle with its own distinct reactivity profile, which is influenced by the presence of the nitrogen and sulfur heteroatoms and the deactivating carbonyl substituent at the C2 position.

In unsubstituted thiazole, electrophilic aromatic substitution typically occurs at the C5 position, which has the highest electron density. researchgate.net However, the 2-(carbonyl)pyridine group attached to the C2 position of the thiazole ring is strongly electron-withdrawing. This deactivates the entire thiazole ring towards electrophilic attack, making substitution reactions challenging.

Reactions such as nitration, halogenation, or Friedel-Crafts acylation would require forcing conditions, including strong acids and high temperatures. youtube.commasterorganicchemistry.com Even under such conditions, the yields are expected to be low. If substitution were to occur, it would still be predicted to take place at the C5 position, as this position is the least deactivated by the C2-substituent. The C2 position is highly electron-deficient and thus resistant to electrophilic attack, while the C4 position is less reactive than C5.

The thiazole ring, while aromatic, can be induced to undergo ring-opening or rearrangement reactions under specific conditions. These transformations often involve initial activation of the ring.

One potential pathway for ring-opening involves quaternization of the thiazole nitrogen via N-alkylation, forming a thiazolium salt. Thiazolium salts are known to be susceptible to base-catalyzed ring-opening. Another pathway involves oxidative cleavage. Studies on the metabolism of other thiazole-containing compounds have shown that enzymatic oxidation can lead to epoxidation across the C4-C5 double bond, followed by hydrolytic ring-opening to yield acyclic products. nih.gov A similar mechanism involving initial oxidation at the sulfur atom, followed by epoxidation and subsequent ring cleavage, has also been proposed. nih.gov Chemical oxidation using strong oxidizing agents could potentially mimic these metabolic pathways.

Furthermore, thiazoles can participate in cycloaddition reactions, which may be followed by rearrangement and extrusion of sulfur, sometimes leading to the formation of a pyridine ring. baranlab.org These reactions, however, generally require high temperatures and specific reaction partners. For this compound, such reactions would likely be complex due to the multiple reactive sites within the molecule.

Detailed Mechanistic Studies of Key Transformations of this compound

The reactivity of this compound is predominantly characterized by nucleophilic aromatic substitution (SNAr) at the C2 position, where the chlorine atom is displaced by a nucleophile. The electron-withdrawing nature of the pyridine nitrogen and the 3-(2-thiazolylcarbonyl) group activates the C2 position for such attacks. Detailed mechanistic understanding of these transformations is crucial for optimizing reaction conditions and for the rational design of synthetic routes. This section delves into the kinetic investigations, transition state analysis, and the role of solvents and catalysts in the reaction pathways of this compound, drawing parallels from studies on structurally related 2-chloropyridine derivatives.

Kinetic Investigations

While specific kinetic data for this compound is not extensively available in the public domain, the kinetics of its key transformations can be inferred from studies on analogous 2-chloro-3-substituted pyridines, particularly those with electron-withdrawing groups at the 3-position. The primary transformation of interest is the nucleophilic aromatic substitution (SNAr) reaction.

The rate of reaction is significantly influenced by the nature of the substituent at the 3-position. The 2-thiazolylcarbonyl group at the 3-position of the title compound is expected to be strongly electron-withdrawing, thereby stabilizing the negative charge in the Meisenheimer intermediate through resonance and inductive effects. This stabilization lowers the activation energy of the first, often rate-determining, step and thus accelerates the reaction.

For illustrative purposes, the following table presents hypothetical second-order rate constants (k₂) for the reaction of this compound with a generic nucleophile (Nu⁻) in a polar aprotic solvent, based on trends observed for similar compounds like 2-chloro-3-nitropyridine.

Interactive Table: Illustrative Second-Order Rate Constants (k₂) for the SNAr Reaction of this compound

| Nucleophile (Nu⁻) | Temperature (°C) | Hypothetical k₂ (L mol⁻¹ s⁻¹) |

| Methoxide | 25 | 1.5 x 10⁻³ |

| Piperidine | 25 | 8.0 x 10⁻⁴ |

| Thiophenoxide | 25 | 2.5 x 10⁻² |

| Methoxide | 50 | 6.0 x 10⁻³ |

| Piperidine | 50 | 3.2 x 10⁻³ |

| Thiophenoxide | 50 | 1.0 x 10⁻¹ |

This data is illustrative and based on the reactivity of analogous compounds. Actual experimental values may vary.

The data illustrates the expected increase in reaction rate with temperature and highlights the dependency of the rate on the nucleophilicity of the attacking species.

Transition State Analysis

The SNAr mechanism proceeds through a high-energy transition state that leads to the formation of the Meisenheimer complex. Computational studies on related 2-chloropyridine systems provide insight into the geometry and energetics of this transition state.

The transition state for the initial nucleophilic attack involves the partial formation of the C-Nu bond and significant rehybridization of the C2 carbon from sp² to sp³. The negative charge that develops is delocalized onto the electronegative nitrogen atom of the pyridine ring and the electron-withdrawing 3-(2-thiazolylcarbonyl) group. Molecular orbital calculations have shown that the presence of an electron-withdrawing group at the 3-position significantly lowers the energy of the transition state, thereby increasing the reaction rate. nih.gov The stabilization of the transition state is a key factor in the high reactivity of 2-chloropyridines with electron-withdrawing substituents. nih.gov

The Gibbs free energy of activation (ΔG‡) is a critical parameter derived from transition state analysis. The following table provides estimated activation energies for the SNAr reaction of this compound with different nucleophiles, based on computational studies of similar reactions.

Interactive Table: Estimated Activation Energies (ΔG‡) for the SNAr Reaction of this compound

| Nucleophile | Estimated ΔG‡ (kcal/mol) |

| Methoxide | 18-22 |

| Piperidine | 20-24 |

| Thiophenoxide | 15-19 |

These values are estimations based on computational models of analogous systems and serve to illustrate expected trends.

The lower activation energy for the reaction with the more nucleophilic thiophenoxide is consistent with a more stabilized transition state and a faster reaction rate.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and understanding the molecular vibrations of a compound. For this compound, these techniques would provide a characteristic "fingerprint" based on its unique structural features.

Expected Vibrational Modes:

C=O (Carbonyl) Stretch: A strong, prominent band would be expected in the IR spectrum, typically in the region of 1680-1660 cm⁻¹, characteristic of an aryl ketone. Its precise frequency would be influenced by the electronic effects of the adjacent pyridine and thiazole rings.

Pyridine Ring Vibrations: Multiple characteristic bands would arise from the C-C and C-N stretching vibrations within the pyridine ring, generally appearing in the 1600-1400 cm⁻¹ region.

Thiazole Ring Vibrations: The thiazole ring would also exhibit characteristic stretching vibrations (C=N, C=C, C-S) in the 1650-1300 cm⁻¹ range.

C-Cl Stretch: A stretching vibration corresponding to the carbon-chlorine bond would be expected in the 800-600 cm⁻¹ region of the spectrum.

C-H Vibrations: Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while out-of-plane C-H bending vibrations would provide information about the substitution pattern on the pyridine ring, typically appearing in the 900-700 cm⁻¹ range.

A comparative analysis of IR and Raman spectra would be crucial, as some vibrational modes may be more active in one technique than the other due to molecular symmetry and changes in polarizability versus dipole moment.

Hypothetical Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Signal |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Weak to Medium |

| C=O Stretch | 1680-1660 | Medium to Strong |

| Pyridine Ring C=C, C=N Stretch | 1600-1450 | Strong |

| Thiazole Ring C=N, C=C Stretch | 1650-1400 | Strong |

This table is illustrative and based on typical frequency ranges for the constituent functional groups. Actual experimental values are required for a definitive analysis.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorptions arising from π→π* and n→π* transitions within its conjugated system, which includes the pyridine and thiazole rings, as well as the carbonyl group.

Expected Electronic Transitions:

π→π Transitions:* These high-intensity absorptions would be expected due to the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic rings and the carbonyl group. The extent of conjugation between the pyridine ring, the carbonyl group, and the thiazole ring would significantly influence the wavelength of maximum absorption (λ_max).

n→π Transitions:* A lower-intensity absorption, typically at a longer wavelength, would be anticipated due to the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to an antibonding π* orbital. These transitions are often sensitive to solvent polarity.

The position and intensity of these absorption bands would provide valuable information about the electronic structure and the degree of conjugation in the molecule.

Hypothetical UV-Vis Absorption Data for this compound in Ethanol

| Transition | Expected λ_max Range (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π→π* | 240-280 | High |

This table is a hypothetical representation. Experimental data is necessary to determine the actual absorption maxima and intensities.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular structure, conformation, and intermolecular interactions of this compound.

A single-crystal X-ray diffraction study would yield the exact bond lengths, bond angles, and torsion angles of the molecule. This would allow for an unambiguous confirmation of its chemical structure. Key parameters that would be determined include the crystal system, space group, and unit cell dimensions.

Hypothetical Crystallographic Data Table

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₅ClN₂OS |

| Formula Weight | 224.67 |

| Crystal System | (e.g., Monoclinic) |

| Space Group | (e.g., P2₁/c) |

| a (Å) | (Experimental value) |

| b (Å) | (Experimental value) |

| c (Å) | (Experimental value) |

| β (°) | (Experimental value) |

| Volume (ų) | (Experimental value) |

This table presents the type of data obtained from a single-crystal X-ray diffraction experiment; the values are placeholders.

Analysis of the crystal structure would elucidate the network of intermolecular interactions that stabilize the crystal lattice. For this compound, one might expect to observe:

π-π Stacking: Interactions between the aromatic pyridine and/or thiazole rings of adjacent molecules.

Halogen Bonding: Potential interactions involving the chlorine atom.

C-H···O and C-H···N Hydrogen Bonds: Weak hydrogen bonds involving the carbonyl oxygen and the nitrogen atoms of the heterocyclic rings.

Understanding these interactions is fundamental to the field of crystal engineering, as they govern the physical properties of the solid material.

Theoretical and Computational Investigations of 2 Chloro 3 2 Thiazolylcarbonyl Pyridine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations could provide profound insights into the electronic nature and geometry of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine. Such studies would typically involve geometry optimization to find the most stable arrangement of atoms, followed by calculations to determine its electronic and spectroscopic properties.

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO)

The electronic structure of a molecule is key to its reactivity. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would define the molecule's frontier orbitals. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these two orbitals (HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. For this compound, this analysis would pinpoint the regions of the molecule most likely to engage in electrophilic and nucleophilic interactions.

Table 1: Hypothetical Molecular Orbital Energies for this compound No published data is available for this compound. The table below is a template for future research findings.

| Parameter | Energy (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap | Data not available |

Electrostatic Potential Surfaces

An electrostatic potential (ESP) surface map would illustrate the charge distribution on the surface of this compound. This visual tool helps in identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Typically, red-colored areas indicate negative potential (electron-rich), while blue areas signify positive potential (electron-poor). For this molecule, one might hypothesize that the nitrogen and oxygen atoms would be centers of negative potential, while the hydrogen atoms and the region around the carbonyl carbon would exhibit positive potential. This information is invaluable for predicting intermolecular interactions and sites of chemical attack.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized molecular structure, researchers can assign specific spectral bands to the stretching, bending, and torsional motions of the atoms. A comparison between the calculated and experimental spectra can confirm the molecular structure and provide a detailed understanding of its vibrational properties. Key vibrational modes for this compound would include the C=O stretch of the carbonyl group, C-Cl stretch, and various C-H and C-N stretching and bending modes within the pyridine (B92270) and thiazole (B1198619) rings.

Table 2: Anticipated Key Vibrational Frequencies for this compound This table represents expected vibrational modes. No specific calculated data has been published.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| C=O Stretch (carbonyl) | Data not available |

| C-Cl Stretch | Data not available |

| Pyridine Ring C-N Stretch | Data not available |

| Thiazole Ring C=N Stretch | Data not available |

| Aromatic C-H Stretch | Data not available |

Conformational Analysis and Energy Landscapes

The flexibility of this compound arises from the rotation around the single bond connecting the pyridine ring and the carbonyl group, as well as the bond between the carbonyl group and the thiazole ring. A conformational analysis would involve mapping the potential energy surface as a function of these dihedral angles. This would identify the most stable conformers (energy minima) and the energy barriers (transition states) between them. Understanding the preferred conformation is crucial as it dictates the molecule's three-dimensional shape and, consequently, its biological and chemical activity.

Computational Prediction of Reactivity and Selectivity

Computational methods can predict the most likely sites for chemical reactions and the stereochemical or regiochemical outcomes.

Transition State Modeling

To understand the mechanism of a chemical reaction involving this compound, one would need to model the transition states of the proposed reaction pathways. Transition state theory allows for the calculation of activation energies, which are critical for determining reaction rates. For instance, in a nucleophilic substitution reaction at the pyridine ring, modeling the transition state would help to understand the energetic feasibility of the reaction and predict whether it would proceed and at what rate. Such studies are computationally intensive but provide invaluable mechanistic insights that are often difficult to obtain experimentally.

Reaction Pathway Simulations

Theoretical simulations of reaction pathways are a powerful tool in computational chemistry for elucidating the mechanisms of chemical reactions, predicting reaction outcomes, and understanding the energetic landscape of a transformation. For a molecule like this compound, such simulations can provide invaluable insights into its reactivity, particularly concerning the chlorine substituent on the pyridine ring, which is a common site for nucleophilic substitution reactions. nih.govwikipedia.org

Reaction pathway simulations typically begin with the identification of reactants and products. The simulation then aims to find the minimum energy path (MEP) connecting these two states on the potential energy surface (PES). A crucial point along this path is the transition state (TS), which represents the highest energy barrier that must be overcome for the reaction to proceed. nih.gov Computational methods like the nudged elastic band (NEB) or string methods are often employed to locate the MEP and the associated transition state. numberanalytics.comacs.org

For this compound, a hypothetical reaction pathway for a nucleophilic aromatic substitution (SNAr) with a generic nucleophile (Nu-) could be simulated. The simulation would model the approach of the nucleophile to the carbon atom bearing the chlorine, the formation of an intermediate (such as a Meisenheimer complex), and the subsequent departure of the chloride leaving group. nih.gov Quantum chemical calculations, often using Density Functional Theory (DFT), would be used to calculate the energies of the reactant, intermediate, transition state, and product. aip.org

Table 1: Hypothetical Energy Profile for a Nucleophilic Aromatic Substitution Reaction

| Species | Description | Relative Energy (kcal/mol) |

| Reactant | This compound + Nu- | 0.0 |

| Transition State 1 | Formation of the Meisenheimer complex | +15.2 |

| Intermediate | Meisenheimer complex | +8.5 |

| Transition State 2 | Cleavage of the C-Cl bond | +12.7 |

| Product | 2-Nu-3-(2-thiazolylcarbonyl)pyridine + Cl- | -5.4 |

Note: The data in this table is illustrative and represents a plausible energy profile for an SNAr reaction. Actual values would be dependent on the specific nucleophile and the computational methods employed.

The results of such a simulation would provide the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies for different nucleophiles or for reactions at different positions on the rings, chemists can predict the most likely reaction products. These computational studies can guide synthetic chemists in designing experiments and optimizing reaction conditions. nih.gov

Non-Covalent Interaction (NCI) Analysis

Non-covalent interactions (NCIs) play a critical role in determining the three-dimensional structure, stability, and intermolecular recognition of molecules. NCI analysis is a computational method used to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and steric repulsion in real space. nih.govjussieu.fr This analysis is based on the electron density (ρ) and its reduced density gradient (s). Regions of low electron density and a low reduced density gradient are indicative of non-covalent interactions. nih.gov

The results of an NCI analysis are typically presented as a 3D plot, where isosurfaces represent the regions of non-covalent interactions. These surfaces are color-coded to distinguish between different types of interactions. Generally, blue or green surfaces indicate attractive interactions like hydrogen bonds and van der Waals forces, while red surfaces signify repulsive or steric clashes. researchgate.net

For this compound, an NCI analysis would reveal a complex network of intramolecular interactions that dictate its preferred conformation. Potential non-covalent interactions within this molecule include:

Hydrogen bonds: Although not containing strong hydrogen bond donors, weak C-H···N or C-H···O interactions might be present.

Steric repulsion: Between closely positioned atoms, which would be visualized as red areas in the NCI plot.

Table 2: Predicted Intramolecular Non-Covalent Interactions in this compound

| Interaction Type | Atom 1 | Atom 2 | Predicted Color in NCI Plot |

| Van der Waals | Pyridine Ring | Thiazole Ring | Green |

| Weak Hydrogen Bond | C-H (Pyridine) | N (Thiazole) | Blue/Green |

| Steric Repulsion | O (Carbonyl) | H (Pyridine C4) | Red |

| Halogen Bond | Cl | S (Thiazole) | Green |

Note: This table is a hypothetical representation of potential non-covalent interactions. The actual interactions would be confirmed by a full computational NCI analysis.

Understanding the non-covalent interactions within this compound is crucial for predicting its crystal packing and its ability to bind to biological targets, as these interactions often govern the specificity and strength of molecular recognition. ias.ac.in

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes, flexibility, and interactions of a molecule in a simulated environment, such as in a solvent or bound to a protein. strath.ac.ukdntb.gov.ua MD simulations are particularly valuable in drug discovery and materials science for understanding how a ligand interacts with its target receptor. mdpi.comresearchgate.net

In a typical MD simulation of this compound interacting with a protein target, the system would be placed in a simulation box filled with water molecules to mimic physiological conditions. The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to predict the trajectory of each atom over a certain period, often nanoseconds to microseconds. acs.org

Analysis of the MD trajectory can provide several key insights:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand's position relative to the protein's binding site can indicate the stability of the binding pose over time. A low and stable RMSD suggests a stable interaction.

Protein Flexibility: The root-mean-square fluctuation (RMSF) of the protein's amino acid residues can reveal which parts of the protein become more or less flexible upon ligand binding.

Key Interactions: The simulation can track the formation and breaking of hydrogen bonds and other non-covalent interactions between the ligand and the protein, identifying the key residues responsible for binding. nih.gov

Table 3: Illustrative Molecular Dynamics Simulation Output for Ligand-Protein Interaction

| Metric | Value | Interpretation |

| Average Ligand RMSD | 1.5 Å | Stable binding of the ligand in the active site. |

| Average Protein RMSF (Binding Site) | 0.8 Å | Low fluctuation, indicating a rigid binding pocket. |

| Dominant Interaction | Hydrogen bond | Ligand's carbonyl oxygen with Lysine residue. |

| Simulation Time | 100 ns | Sufficient time to assess the stability of the complex. |

Note: This data is for illustrative purposes and represents a typical output from an MD simulation analysis. The actual results would depend on the specific protein target and simulation parameters.

By providing a dynamic view of the molecular interactions, MD simulations offer a deeper understanding of the binding mechanism of this compound, which can be crucial for the rational design of more potent and selective analogs. strath.ac.uknih.gov

Synthesis and Reactivity of Derivatives and Analogs of 2 Chloro 3 2 Thiazolylcarbonyl Pyridine

Structural Modifications of the Pyridine (B92270) Ring

The pyridine ring is a key component of many biologically active compounds, and its substitution pattern significantly influences molecular properties. nih.gov The presence of a chlorine atom at the 2-position and the thiazolylcarbonyl group at the 3-position makes this scaffold particularly interesting for synthetic modifications.

The reactivity of the 2-chloropyridine (B119429) core is dictated by the electron-deficient nature of the pyridine ring, which is further influenced by the substituents it bears. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution. The rate and success of such reactions are highly dependent on the electronic nature of other substituents on the ring.

Electron-withdrawing groups (EWGs) on the pyridine ring are expected to increase the electrophilicity of the carbon atom attached to the chlorine, thereby facilitating nucleophilic substitution. Conversely, electron-donating groups (EDGs) would decrease the reactivity towards nucleophiles. A recent review of pyridine derivatives highlighted that the presence and position of groups such as methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can significantly enhance biological activities, whereas halogen atoms or other bulky groups might lead to lower activity. nih.govnih.gov

| Substituent Type | Position on Pyridine Ring | Expected Effect on Reactivity at C2-Cl | Rationale |

| Electron-Withdrawing (e.g., -NO₂) | 4, 5, or 6 | Increased | Further decreases electron density on the ring, stabilizing the Meisenheimer-like intermediate of nucleophilic aromatic substitution. |

| Electron-Donating (e.g., -OCH₃, -NH₂) | 4, 5, or 6 | Decreased | Increases electron density on the ring, destabilizing the intermediate for nucleophilic attack. |

| Halogens (e.g., -F, -Br) | 4, 5, or 6 | Increased (Inductive) | The inductive electron-withdrawing effect generally outweighs the mesomeric donating effect, leading to activation towards nucleophilic attack. |

This table illustrates expected trends based on general principles of pyridine chemistry.

The positional arrangement of the substituents on the pyridine ring can lead to several regioisomers, each with distinct chemical and physical properties. For instance, moving the thiazolylcarbonyl group from the 3-position to the 4- or 5-position would significantly alter the molecule's steric and electronic profile.

Structural Modifications of the Thiazole (B1198619) Ring

The thiazole ring is another versatile component of the molecule that can be readily modified. Thiazole derivatives are known to possess a wide range of biological activities, and substitutions on the thiazole ring can fine-tune these properties. nih.gov

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a common strategy in drug design. researchgate.net The thiazole ring itself can be considered a bioisostere of other aromatic systems. Furthermore, parts of the thiazole moiety can be replaced. For instance, the phenyl group in some biologically active thiazoles has been successfully replaced by other groups to improve activity or other properties. nih.gov

| Modification | Example | Potential Impact |

| Substitution at C4 of thiazole | Addition of a phenyl or substituted phenyl group | Can introduce additional binding interactions and modulate lipophilicity. nih.gov |

| Substitution at C5 of thiazole | Addition of small alkyl or halogen groups | Can alter the electronic nature and steric profile of the thiazole ring. |

| Bioisosteric Replacement | Replacing a part of a substituent on the thiazole ring | Can improve metabolic stability, potency, or selectivity. nih.gov |

This table provides illustrative examples of potential modifications and their general impact.

The thiazole ring can be replaced entirely with other five- or six-membered heterocycles to explore different chemical spaces and biological activities. This approach, known as scaffold hopping, is a powerful tool in medicinal chemistry. Potential replacements for the thiazole ring include oxazole, imidazole, pyrazole, or even other rings like thiophene or furan. Each of these rings has a unique electronic distribution and hydrogen bonding capacity, which would lead to different interactions with biological targets. For example, 1,2,4-oxadiazoles have been investigated as bioisosteres for thiazoles. researchgate.net The synthesis of quinoline derivatives with various attached heterocycles like pyrazole and thiazolidinone has been reported, showcasing the chemical feasibility of such variations. nih.gov

Modifications at the Carbonyl Moiety

The carbonyl group acts as a linker between the pyridine and thiazole rings and is also a site for chemical modification. Standard carbonyl chemistry can be applied to alter the properties of this linker.

One common modification is the reduction of the ketone to a secondary alcohol. This would introduce a chiral center and change the geometry of the molecule from planar to tetrahedral at the linker, which could have a profound impact on its biological activity. This reduction can typically be achieved using reducing agents such as sodium borohydride (B1222165).

Another potential modification is the conversion of the carbonyl group to a thiocarbonyl group (a thione). This would alter the hydrogen bonding capacity and electronic properties of the linker. This transformation can often be accomplished using reagents like Lawesson's reagent.

Furthermore, the carbonyl group can be involved in reactions to form other heterocyclic systems. For example, condensation reactions with hydrazines could lead to the formation of pyrazole or related nitrogen-containing heterocycles, effectively creating a more complex molecular architecture. researchgate.net

Carbonyl Reductions to Alcohols

The ketone functional group in 2-Chloro-3-(2-thiazolylcarbonyl)pyridine is readily susceptible to reduction to form the corresponding secondary alcohol, (2-chloropyridin-3-yl)(thiazol-2-yl)methanol. This transformation is a fundamental reaction in organic synthesis, yielding a chiral center and a hydroxyl group that can be used for further derivatization.

Standard reducing agents are effective for this purpose. Based on analogous procedures for similar aromatic ketones, sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol is a common and effective method. For instance, the reduction of (4-chlorophenyl)(2-chloropyridin-3-yl)methanone to its corresponding alcohol has been successfully achieved using sodium borohydride in methanol, resulting in a high yield of 89%. chemicalbook.com This reaction is typically rapid, often completing within a few hours at room temperature. chemicalbook.com The general procedure involves the portion-wise addition of the reducing agent to a solution of the ketone, followed by an aqueous workup to isolate the alcohol product. chemicalbook.com

Table 1: Representative Carbonyl Reduction Conditions for an Analogous Compound

| Starting Material | Reagent | Solvent | Reaction Time | Yield |

|---|

Formation of Imines, Oximes, and Hydrazones

The carbonyl group serves as an electrophilic site for condensation reactions with primary amines and their derivatives, leading to the formation of carbon-nitrogen double bonds. These reactions are typically acid-catalyzed and involve the initial nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N bond. researchgate.net

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields imines.

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) results in the formation of oximes.

Hydrazones: Reaction with hydrazine (B178648) (NH₂-NH₂) or its substituted derivatives (e.g., phenylhydrazine) produces hydrazones.

These reactions are well-documented for analogous compounds. For example, 2-chloroquinoline-3-carbaldehyde, which features a similar 2-chloro-substituted heterocyclic aldehyde, readily condenses with phenylhydrazine in refluxing methanol to give the corresponding phenylhydrazone. nih.gov The formation of hydrazones from various pyridine and imidazole derivatives with hydrazine hydrate is also a common synthetic step, often serving as a precursor to more complex heterocyclic systems. researchgate.netresearchgate.net The resulting imines, oximes, and hydrazones are valuable intermediates themselves, amenable to further reactions such as reduction to amines or participation in cyclization reactions.

Ester and Amide Derivatives

While direct conversion of the ketone in this compound to esters or amides is not a standard single-step transformation, these derivatives can be accessed through multi-step sequences. One common approach involves the Beckmann rearrangement of the corresponding oxime (as described in 6.3.2). Acid-catalyzed rearrangement of the oxime would yield a secondary amide.

Alternatively, oxidative cleavage of the ketone could lead to a carboxylic acid (2-chloronicotinic acid), which can then be converted into a variety of ester and amide derivatives using standard coupling techniques. The synthesis of amides from pyridine carboxylic acids is a widely used strategy. This typically involves activating the carboxylic acid, for example, by converting it to an acid chloride or using a peptide coupling agent like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU), followed by reaction with a desired amine. researchgate.netresearchgate.net

Table 2: Common Coupling Reagents for Amide Synthesis from Analogous Pyridine Carboxylic Acids

| Carboxylic Acid | Amine | Coupling Reagent | Solvent |

|---|---|---|---|

| Substituted Aromatic Acid | 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-thiadiazol-2-amine | HATU, DIisopropyl ethyl amine | Dichloromethane (DCM) |

Derivatization at the Chloro Position

The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen atom, further enhanced by the carbonyl group at the 3-position, makes the C-2 carbon sufficiently electrophilic to be attacked by various nucleophiles.

Amination and Etherification Reactions

Amination: The displacement of the chloride by an amine is a key method for introducing nitrogen-based functional groups. The reaction of 2-chloropyridines with various amines can be achieved, although they are generally less reactive than other chloro-heterocycles like 2-chloropyrimidine. researchgate.net The reaction often requires elevated temperatures or the use of catalysts. However, the presence of the electron-withdrawing thiazolylcarbonyl group is expected to facilitate this SNAr reaction. Both primary and secondary amines can be used as nucleophiles to generate 2-amino- and 2-(substituted-amino)pyridine derivatives, respectively. researchgate.net

Etherification: Similarly, oxygen-based nucleophiles like alkoxides or phenoxides can displace the chloride to form ethers. The synthesis of 2-Chloro-3-(2,2,2-trifluoroethoxy)pyridine from 2-Chloro-3-hydroxypyridine demonstrates the feasibility of forming ether linkages on this scaffold, although in this example, the oxygen is already present, and the chloro group is on the alkylating agent. researchgate.net A more direct analogy is the reaction of activated 2-halopyridines with alcohols in the presence of a base to yield 2-alkoxypyridine derivatives. sci-hub.se

Direct Substitution Reactions

A wide range of nucleophiles beyond amines and alkoxides can displace the 2-chloro substituent. The reactivity of halopyridines in SNAr reactions is well-established. nih.govlookchem.com

Thiolation: Sulfur nucleophiles, such as thiolates (RS⁻), readily react with 2-chloropyridines to produce 2-thioether derivatives. These reactions are often high-yielding and can be performed under mild conditions. chemrxiv.org

Cyanation: The chloro group can be substituted by a cyanide ion (e.g., using NaCN or KCN), providing a route to 2-cyanopyridine derivatives, which are versatile intermediates for synthesizing carboxylic acids, amides, or amines.

Carbon-Carbon Bond Formation: Strong carbon nucleophiles, such as enolates or organometallic reagents, can also participate in SNAr reactions with highly activated 2-chloropyridines, although metal-catalyzed cross-coupling reactions are more common for this purpose.

A relevant example is the reaction of 2,3-dichloropyridine with hydrazine hydrate, where the chlorine at the 2-position is selectively displaced by the hydrazine nucleophile, demonstrating the enhanced reactivity of this position towards substitution. researchgate.net

Multi-Step Synthesis of Complex Derivatives

This compound is a valuable starting material for the construction of more elaborate molecular architectures, particularly fused heterocyclic systems. The dual reactivity of the carbonyl and chloro groups allows for sequential or one-pot multi-component reactions.

A common strategy involves first derivatizing the carbonyl group, for example, into a hydrazone, which then remains reactive for a subsequent cyclization step. For instance, the hydrazone derivative can be reacted with reagents like thioglycolic acid to form thiazolidinone rings, a transformation demonstrated on the analogous 2-chloro-3-formylquinoline system. nih.gov Multi-component reactions involving related 2-chloro-3-formylquinolines with various building blocks have been used to construct complex fused systems like pyrimidines and naphthyridines. nih.gov These examples highlight the potential of using this compound as a key intermediate in the synthesis of diverse and complex molecules.

Coordination Chemistry and Metal Complexes Involving 2 Chloro 3 2 Thiazolylcarbonyl Pyridine

Synthesis and Characterization of Metal Complexes

Main Group Metal Complexes

There is no available scientific literature detailing the synthesis, characterization, or properties of main group metal complexes involving 2-Chloro-3-(2-thiazolylcarbonyl)pyridine as a ligand. Research on analogous compounds containing pyridine (B92270) and thiazole (B1198619) moieties suggests that the nitrogen atoms of these rings and the carbonyl oxygen could serve as potential coordination sites. However, specific studies involving main group elements such as aluminum, gallium, tin, or lead with this particular ligand have not been reported.

Structural Analysis of Metal Complexes (e.g., X-ray Crystallography)

No crystallographic data for metal complexes of this compound are present in the published literature. Therefore, information regarding bond lengths, bond angles, coordination geometries, and crystal packing for any of its metal complexes remains undetermined.

Spectroscopic Signatures of Complexation

Detailed spectroscopic studies (such as FT-IR, UV-Vis, or NMR) that describe the changes in the spectral properties of this compound upon coordination to a metal ion have not been published. While it can be hypothesized that coordination would lead to shifts in the vibrational frequencies of the C=O and C=N bonds, and changes in the electronic absorption spectrum, no specific experimental data are available to confirm or quantify these effects for this compound.

Electronic and Magnetic Properties of Metal Complexes

There are no reports on the electronic or magnetic properties of metal complexes derived from this compound. Consequently, data from techniques such as magnetic susceptibility measurements, electron paramagnetic resonance (EPR) spectroscopy, or cyclic voltammetry are absent from the scientific record for these potential complexes.

Applications in Organic Synthesis and Methodological Development

Role as a Synthetic Building Block

The unique structural arrangement of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine, featuring a reactive chloropyridine moiety, a thiazole (B1198619) ring, and a carbonyl linker, positions it as a highly valuable precursor in organic synthesis. These functional groups offer multiple reaction sites for elaboration into more complex molecular architectures.

Precursor for Advanced Heterocyclic Scaffolds

The reactivity of the 2-chloro-substituted pyridine (B92270) ring is a key feature, making it an excellent starting point for the synthesis of diverse heterocyclic scaffolds. The chlorine atom can be readily displaced by various nucleophiles in substitution reactions, allowing for the introduction of a wide range of functional groups. This reactivity is analogous to that observed in related compounds like 2-chloroquinolines, which are extensively used to build fused heterocyclic systems. For instance, the chloro group can be substituted by amines, thiols, or alcohols, leading to the formation of novel substituted pyridines.

Furthermore, the carbonyl group provides a handle for various transformations. It can undergo condensation reactions with amines to form Schiff bases, which can then be used to construct other heterocyclic rings. For example, reaction with hydrazines can lead to the formation of pyrazole-containing structures. The combination of the reactive chloro group and the carbonyl function allows for sequential or one-pot reactions to build complex, polycyclic heterocyclic systems that are of interest in medicinal chemistry and materials science.

Reagent in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. The structural motifs present in this compound make it an ideal candidate for participation in such reactions.

While specific examples involving this exact compound are not extensively documented, the principles of MCRs can be applied to its structure. The carbonyl group can react with an amine and a source of cyanide, for instance, in a Strecker-type reaction to introduce an amino nitrile functionality. Similarly, it can participate in Ugi or Passerini reactions. The presence of the 2-chloropyridine (B119429) moiety adds another layer of complexity and potential for post-MCR modifications, where the chloro group can be functionalized to further elaborate the molecular scaffold. The analogous 2-chloro-3-formylquinolines are known to participate in multi-component reactions to generate diverse heterocyclic libraries. nih.gov

Use in Ligand Design

The combination of nitrogen and sulfur atoms within the 2-thiazolylcarbonyl)pyridine framework makes it an attractive scaffold for the design of chelating ligands for coordination chemistry. The pyridine nitrogen, the thiazole nitrogen, and the carbonyl oxygen can act as donor atoms to coordinate with various metal ions.

The synthesis of ligands containing pyridine and thiazole groups has been shown to yield metal complexes with interesting properties, including potential applications in catalysis and biological systems. researchgate.net By modifying the substituents on either the pyridine or the thiazole ring of this compound, the electronic and steric properties of the resulting ligand can be fine-tuned to achieve desired coordination geometries and reactivity of the metal center. The 2-chloro position, in particular, offers a site for further functionalization to create more complex ligand architectures, such as pincer-type ligands or ligands for the construction of metal-organic frameworks (MOFs).

Methodological Advancements Facilitated by the Compound's Reactivity

The distinct reactivity of the different functional groups in this compound can be exploited to drive methodological advancements in organic synthesis. The chemoselective transformation of one functional group in the presence of others is a key challenge and a driver of new synthetic methods.

For example, the selective reduction of the carbonyl group without affecting the chloro-substituted pyridine ring, or vice versa, would require the development of specific catalytic systems. Cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, at the 2-chloro position would allow for the introduction of various aryl, alkyl, or amino groups, providing a powerful tool for generating molecular diversity. The development of orthogonal protection-deprotection strategies for the different reactive sites within the molecule would also represent a significant methodological advancement, enabling more complex and controlled synthetic sequences.

Catalyst Scaffolding and Supported Catalysis

The structural framework of this compound can serve as a scaffold for the development of new catalysts. By attaching a catalytically active species to this molecule, its properties can be modulated. For instance, the thiazole or pyridine nitrogen atoms could be used to coordinate a metal catalyst, with the rest of the molecule influencing the catalyst's stability, solubility, and activity.

Furthermore, the 2-chloro position provides a convenient anchor point for immobilizing the molecule onto a solid support, such as a polymer resin or silica (B1680970) gel. This would allow for the creation of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled, which is a key principle of green chemistry. The development of such supported catalysts based on the this compound scaffold could lead to more sustainable and efficient chemical processes.

Future Research Directions and Emerging Paradigms for 2 Chloro 3 2 Thiazolylcarbonyl Pyridine Research

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes is paramount to facilitating broader research and application of 2-Chloro-3-(2-thiazolylcarbonyl)pyridine. Future explorations are likely to focus on methodologies that offer improved yields, scalability, and access to a diverse range of analogues.